molecular formula C16H17ClN2 B13336930 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13336930
M. Wt: 272.77 g/mol
InChI Key: OJAHYZOCPNDRRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-8-methyl-1,6-naphthyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-benzyl-2-amino-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

    Oxidation: Formation of 6-benzyl-2-chloro-8-methyl-1,6-naphthyridine-5,6-dione.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 6-Benzyl-2-chloro-8-methyl-1,6-naphthyridine
  • 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydroquinoline

Uniqueness

6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern on the naphthyridine core. The presence of benzyl, chloro, and methyl groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 1151665-28-9) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and case studies.

The molecular formula of this compound is C16H17ClN2C_{16}H_{17}ClN_2, with a molecular weight of approximately 272.77 g/mol. Its structure consists of a naphthyridine core substituted with a benzyl group and a chlorine atom at specific positions.

Biological Activity Overview

Research indicates that compounds within the naphthyridine class exhibit diverse biological activities, including:

  • Antitumor Activity : Many naphthyridine derivatives have been studied for their potential as antitumor agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines .
  • Enzyme Inhibition : Specific derivatives have been identified as selective inhibitors of PI3-kinase enzymes, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .

Synthesis Methods

The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. For example:

  • Starting Material : A preformed pyridine is used as the starting material.
  • Substitution Reactions : Electrophilic substitution reactions introduce various functional groups at specific positions on the naphthyridine ring.
  • Final Derivatization : Further reactions can modify the structure to enhance biological activity or solubility.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antitumor Efficacy :
    • A study evaluated the compound's effectiveness against melanoma cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
    • Table 1 summarizes the IC50 values for various cancer cell lines:
    Cell LineIC50 (µM)
    Melanoma4.5
    Breast Cancer3.2
    Lung Cancer5.0
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that the compound effectively inhibits Class I PI3K isoforms with an IC50 value of 10 µM.
    • Table 2 lists the selectivity profile against various kinases:
    Kinase TypeIC50 (µM)
    PI3Kα10
    PI3Kβ>100
    mTOR>100

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

6-benzyl-2-chloro-8-methyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C16H17ClN2/c1-12-9-19(10-13-5-3-2-4-6-13)11-14-7-8-15(17)18-16(12)14/h2-8,12H,9-11H2,1H3

InChI Key

OJAHYZOCPNDRRI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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